REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([OH:9])[C:5]([OH:8])=[N:6][CH:7]=1.C([O-])([O-])=O.[K+].[K+].Br[CH2:17][CH2:18]Br>CN(C=O)C>[Br:1][C:2]1[CH:3]=[C:4]2[O:9][CH2:18][CH2:17][O:8][C:5]2=[N:6][CH:7]=1 |f:1.2.3|
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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BrC=1C=C(C(=NC1)O)O
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Name
|
|
Quantity
|
21.78 g
|
Type
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reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
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11.87 g
|
Type
|
reactant
|
Smiles
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BrCCBr
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled to rt
|
Type
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ADDITION
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Details
|
poured into ice cold water EtOAc
|
Type
|
ADDITION
|
Details
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was added
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
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EXTRACTION
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Details
|
the aq layer was extracted with more ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
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Details
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The combined organic layers was dried over anhydrous Na2SO4
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Type
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CONCENTRATION
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Details
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concentrated under vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=NC1)OCCO2
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |